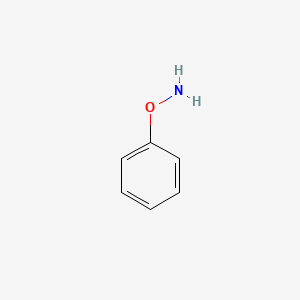

O-phenylhydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-phenylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKZUTXLHRTLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870434 | |

| Record name | O-Phenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4846-21-3 | |

| Record name | O-phenylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenylhydroxylamine from Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-phenylhydroxylamine from nitrobenzene (B124822), a critical intermediate in the production of various pharmaceuticals and fine chemicals. This document details the core reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of quantitative data from key studies.

Introduction

N-phenylhydroxylamine (C₆H₅NHOH) is a valuable organic intermediate first discovered in 1894.[1][2] Its synthesis is predominantly achieved through the controlled reduction of nitrobenzene. The primary challenge in this process is preventing the over-reduction of the nitro group to the thermodynamically more stable aniline.[1][2] Consequently, various synthetic strategies have been developed to achieve high selectivity and yield of N-phenylhydroxylamine. These methods primarily include catalytic hydrogenation, metal-mediated reduction, and electrochemical processes. This guide will explore these key methodologies, offering detailed protocols and comparative data to aid researchers in selecting and optimizing the synthesis for their specific applications.

Reaction Mechanisms and Synthesis Pathways

The reduction of nitrobenzene to N-phenylhydroxylamine proceeds through a stepwise mechanism involving the transfer of four electrons and four protons. The generally accepted pathway involves the initial reduction of nitrobenzene to nitrosobenzene, which is then further reduced to N-phenylhydroxylamine.

A critical aspect of achieving high selectivity is the careful control of the reducing agent and reaction conditions to prevent the subsequent reduction of N-phenylhydroxylamine to aniline.

Below is a generalized diagram illustrating the reduction pathway.

Caption: Generalized reaction pathway for the reduction of nitrobenzene.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N-phenylhydroxylamine from nitrobenzene, categorized by the type of reduction method.

Catalytic Transfer Hydrogenation using Hydrazine (B178648) and Rhodium on Carbon

This method provides a high yield of N-phenylhydroxylamine under relatively mild conditions.[3]

Experimental Workflow:

References

Physical and chemical properties of O-phenylhydroxylamine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of O-phenylhydroxylamine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Physical Properties

This compound is an organic compound with the chemical formula C₆H₇NO. It is the O-aryl isomer of phenylhydroxylamine. The compound is typically handled in its more stable hydrochloride salt form, which is a white to yellow crystalline powder.[1]

Table 1: Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₇NO | C₆H₈ClNO[2][3] |

| Molecular Weight | 109.13 g/mol [4] | 145.59 g/mol [2][3][4] |

| Appearance | - | White to yellow powder[1] |

| Melting Point | - | ~132 °C (decomposition)[2] |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone; limited solubility in water. | Moderately soluble in water.[1] |

| CAS Number | 4846-21-3[4] | 6092-80-4[2][4] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of hydroxylamines. The lone pair of electrons on the nitrogen atom makes it nucleophilic. The presence of the phenoxy group influences its electronic properties and reactivity.

-

Basicity: The amino group can be protonated to form the corresponding ammonium (B1175870) salt, which explains the formation and stability of its hydrochloride salt.

-

Oxidation: Like other hydroxylamines, this compound can be susceptible to oxidation.

-

Reactivity with Electrophiles: The nitrogen atom can react with various electrophiles.

It is important to distinguish this compound from its isomer, N-phenylhydroxylamine, as they exhibit different chemical behaviors. For instance, N-phenylhydroxylamine is known to undergo the Bamberger rearrangement in the presence of strong acids to form 4-aminophenol; this reaction is not characteristic of this compound.[5][6]

Synthesis and Purification

This compound hydrochloride is the more common and stable form of this compound. A general method for its synthesis involves the hydrazinolysis of N-phenoxyphthalimide, followed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on a representative method for the preparation of O-arylhydroxylamines.

Materials:

-

N-phenoxyphthalimide

-

Hydrazine (B178648) monohydrate

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Diethyl ether (Et₂O)

-

4N HCl in dioxane

-

Potassium carbonate (K₂CO₃) (for obtaining the free base)

Procedure:

-

Dissolve N-phenoxyphthalimide in a 10% solution of methanol in chloroform.

-

Slowly add hydrazine monohydrate to the solution at room temperature and stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 12 hours), a white precipitate of phthalazine (B143731) will form.

-

Filter the reaction mixture through a silica (B1680970) gel plug and wash with a 30% solution of ethyl acetate in hexane.

-

Remove the solvent from the filtrate to obtain a light yellow oil.

-

For this compound (free base): The resulting oil can be purified by Kugelrohr distillation from a small amount of potassium carbonate to yield pure phenoxyamine (this compound) as a clear, colorless oil.[7]

-

For this compound hydrochloride: Dissolve the crude oily substance in diethyl ether and cool to 0 °C.

-

Add a 4N solution of HCl in dioxane dropwise until the pH of the solution reaches 3.

-

The resulting white solid, this compound hydrochloride, is then filtered and washed with diethyl ether.[7]

Purification:

The hydrochloride salt can be purified by recrystallization. The free base, if isolated, is an oil and can be purified by distillation.

References

- 1. This compound hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenylhydroxylamine(100-65-2) 13C NMR [m.chemicalbook.com]

- 6. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

O-Phenylhydroxylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-phenylhydroxylamine hydrochloride in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document also furnishes a general, adaptable experimental protocol for determining the solubility of amine hydrochlorides. Furthermore, qualitative solubility information for the closely related isomer, N-phenylhydroxylamine, is presented as a point of reference for researchers.

Introduction to this compound Hydrochloride

This compound hydrochloride is a synthetic organic compound with the chemical formula C₆H₅ONH₂·HCl. It serves as a valuable intermediate and building block in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries. Understanding its solubility profile in different organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

While specific quantitative solubility data for this compound hydrochloride in common organic solvents is not readily found in scientific literature, some sources describe it as a crystalline powder that is moderately soluble in water. The solubility of its isomer, N-phenylhydroxylamine, is better documented and indicates a general solubility in polar organic solvents.

Qualitative Solubility of the Isomer: N-Phenylhydroxylamine

For reference and as a potential starting point for solvent selection, the qualitative solubility of the isomer, N-phenylhydroxylamine (C₆H₅NHOH), is provided below. It is crucial to note that while structurally similar, the solubility characteristics of this compound hydrochloride may differ significantly.

Table 1: Qualitative Solubility of N-Phenylhydroxylamine

| Solvent Classification | Solvent Examples | Solubility Profile of N-Phenylhydroxylamine |

| Polar Protic Solvents | Methanol, Ethanol | Generally Soluble[1] |

| Polar Aprotic Solvents | Acetone | Generally Soluble[1] |

| Chlorinated Solvents | Chloroform | Very Soluble[2] |

| Nonpolar Solvents | Petroleum Ether | Insoluble[2] |

| Other | Carbon Disulfide | Freely Soluble[2] |

| Aqueous | Dilute Mineral Acid | Freely Soluble[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound hydrochloride in an organic solvent. This method is based on the principle of saturation and can be adapted for various scales and analytical techniques.

Materials and Apparatus

-

This compound hydrochloride

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the selected organic solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath or shaker is recommended.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant to remove any remaining undissolved solid particles. A syringe filter is often suitable for this purpose.

-

-

Quantification:

-

Dilute the clear, saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound hydrochloride.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution factor

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in determining the solubility of a solid in a liquid.

Potential Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound hydrochloride are not extensively detailed in the available literature, its chemical nature suggests potential interactions in biological systems, likely through metabolic activation or by acting as a precursor for pharmacologically active molecules. For instance, hydroxylamine (B1172632) derivatives can be involved in redox cycling and the generation of reactive oxygen species.

The Bamberger rearrangement is a well-known acid-catalyzed reaction of phenylhydroxylamines to form aminophenols. This reaction pathway is a key logical relationship for understanding the potential transformations of such compounds under acidic conditions.

Caption: A simplified representation of the Bamberger rearrangement mechanism.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound hydrochloride in organic solvents. The lack of quantitative data highlights a knowledge gap that presents an opportunity for further research. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this and similar compounds, thereby enabling more efficient process development and formulation design. The qualitative data for the isomer N-phenylhydroxylamine and the logical pathway of the Bamberger rearrangement provide valuable context for working with this class of compounds. It is recommended that any experimental work with this compound hydrochloride be preceded by a thorough safety assessment and conducted in a controlled laboratory environment.

References

Stability and Storage of O-Phenylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-phenylhydroxylamine, an organic compound with the chemical formula C₆H₅ONH₂, is a key intermediate in various chemical syntheses. Understanding its stability and appropriate storage conditions is paramount to ensure its quality, purity, and reactivity for research and development applications. This technical guide provides a comprehensive overview of the available data on the stability and storage of this compound and its hydrochloride salt. It is important to note that much of the detailed stability and degradation information available in the scientific literature pertains to its isomer, N-phenylhydroxylamine. This guide will clearly distinguish between the data for both isomers to prevent misinterpretation.

Core Stability Profile

This compound is primarily available as its hydrochloride salt, which generally exhibits greater stability than the free base. The stability of these compounds is influenced by temperature, light, oxygen, and pH.

This compound Hydrochloride

Storage Conditions: The recommended storage temperature for this compound hydrochloride is between 2°C and 8°C.[1] It should be stored in a tightly sealed container in a dry and well-ventilated place.[2]

Physical Stability: The compound is a powder that melts with decomposition at approximately 132°C.[1]

This compound (Free Base)

Detailed experimental stability data for the free base form of this compound is limited in publicly accessible literature. General principles for analogous compounds suggest that it is likely less stable than its hydrochloride salt and should be handled with care, preferably under an inert atmosphere.

Comparative Stability: O- vs. N-Phenylhydroxylamine

While both are isomers, N-phenylhydroxylamine has been more extensively studied regarding its stability and degradation. It is known to be unstable and deteriorates upon storage.[3][4][5] It is sensitive to heat, strong acids, and oxidation.[4][6] In the presence of strong acids, it undergoes the Bamberger rearrangement to form 4-aminophenol.[6] Oxidation, for instance with dichromate, yields nitrosobenzene.[6]

Degradation Pathways and Products

Detailed degradation pathway analysis has been primarily conducted on the N-isomer. These studies provide a valuable framework for understanding the potential degradation of this compound, although direct extrapolation should be done with caution.

Degradation of N-Phenylhydroxylamine in Aqueous Solution

In aqueous phosphate (B84403) buffers at physiological pH (6.8-7.4), N-phenylhydroxylamine degrades into nitrosobenzene, nitrobenzene, and azoxybenzene.[7][8] This reaction is dependent on the presence of oxygen and is subject to general acid and base catalysis.[7][8]

The logical flow of this degradation can be visualized as follows:

Caption: Degradation pathway of N-phenylhydroxylamine in aqueous buffer.

Quantitative Stability Data

Quantitative data on the degradation kinetics of this compound is scarce. The following table summarizes the available physical and storage information for this compound hydrochloride and stability information for N-phenylhydroxylamine.

| Parameter | This compound Hydrochloride | N-Phenylhydroxylamine |

| CAS Number | 6092-80-4[1] | 100-65-2[6] |

| Molecular Formula | C₆H₇NO · HCl[1] | C₆H₇NO[6] |

| Appearance | White to yellow powder[9] | Tan powder or crystals[10] |

| Melting Point | ~132 °C (decomposes)[1] | 80-81 °C[6] |

| Boiling Point | Not available | Decomposes before boiling[4] |

| Recommended Storage | 2-8°C[1] | Freezer, under inert atmosphere, protected from light[5] |

| Known Instabilities | Decomposes at melting point | Deteriorates on storage[3][5]; Unstable to heating[6]; Readily oxidizes in air[4] |

| Primary Degradation Products | Not specified in available literature | Nitrosobenzene, Nitrobenzene, Azoxybenzene (in aqueous solution)[7][8]; 4-Aminophenol (with strong acid)[6] |

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[12]

-

Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions: Expose the sample solutions to various stress conditions, including:

-

Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[5] This method should be capable of separating the parent compound from all degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining and the amount of each degradation product formed over time.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Signaling and Metabolic Pathways

There is currently a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling or metabolic pathways. Studies on the metabolism of structurally related compounds, such as aniline, show the formation of N-phenylhydroxylamine as a metabolite.[5] However, the specific metabolic fate of this compound has not been well-elucidated.

Conclusion and Recommendations

The stability of this compound is a critical factor for its successful application in research and development. The available data indicates that its hydrochloride salt is the more stable form and should be stored under refrigerated conditions (2-8°C). The free base is likely to be less stable.

There is a significant gap in the literature regarding detailed stability studies, degradation kinetics, and established experimental protocols specifically for this compound. Much of the available mechanistic information is derived from studies on its isomer, N-phenylhydroxylamine. While this information can be cautiously used as a guide, it is crucial for researchers to perform dedicated stability studies on this compound under their specific experimental conditions.

For drug development professionals, the implementation of forced degradation studies is strongly recommended to identify potential degradants and to develop and validate a robust, stability-indicating analytical method. This will ensure the quality and reliability of any data generated using this compound and is a critical step in the regulatory process.

References

- 1. O-苯基羟胺 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy N-Phenylhydroxylamine | 100-65-2 [smolecule.com]

- 5. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 7. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 10. N-Phenylhydroxylamine | 100-65-2 [chemicalbook.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. rjptonline.org [rjptonline.org]

O-phenylhydroxylamine safety precautions and handling guidelines.

An In-depth Technical Guide to the Safe Handling of O-Phenylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for this compound and its more common hydrochloride salt. It is intended for qualified professionals in research and development environments. All procedures should be conducted in accordance with institutional and regulatory safety standards.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₆H₇NO. It is typically handled in its more stable hydrochloride salt form.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 6092-80-4 | [1][2][3][4] |

| Molecular Formula | C₆H₇NO · HCl | [2] |

| Molecular Weight | 145.59 g/mol | [3] |

| Appearance | Powder/Solid | |

| Melting Point | ~132 °C (decomposes) | [3] |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The primary route of acute toxicity is ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) | [4][5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [6][7][8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) | [6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [6] |

Note: Classifications for skin/eye irritation and dermal/inhalation toxicity are reported for the free base (this compound) by some sources, while the hydrochloride salt is primarily cited for acute oral toxicity.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies (e.g., LD50 determination) of this compound are not publicly available in the reviewed literature. This data is typically generated through standardized OECD or EPA guidelines for chemical safety testing. The methodologies would involve controlled administration of the substance to laboratory animals to determine toxicological endpoints.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).[1]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves in accordance with laboratory practices.[7]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][7]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type P2).[1]

Hygiene Measures

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly after handling the substance.[5]

-

Remove contaminated clothing immediately and wash before reuse.

Storage Conditions

-

Store in a tightly closed container in a dry, well-ventilated place.[1]

-

Keep refrigerated at 2-8°C.

Reactivity and Decomposition

This compound is unstable under certain conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

Decomposition: Phenylhydroxylamines can be unstable and may decompose, especially when heated.[3][10] The decomposition can be catalyzed by metal ions.[11]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Emergency and First Aid Procedures

Immediate medical attention is required in case of exposure.[1]

Table 3: First Aid Measures

| Exposure Route | Procedure | Source |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [5] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][12] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | [1][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. | [1][5] |

Spill and Disposal Procedures

Spill Response

-

Evacuate personnel to a safe area and ensure adequate ventilation.[1]

-

Avoid dust formation. Do not breathe dust or vapors.[1]

-

Wear appropriate PPE as described in Section 4.2.

-

For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[1]

-

For small spills, the material can be dampened with alcohol to reduce dust before transfer.[12]

Waste Disposal

-

Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5]

-

Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]

Transport Information

This compound hydrochloride is regulated for transport.

Table 4: Transportation Classification

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT / TDG / IATA / IMDG | UN2811 | Toxic solid, organic, n.o.s. (this compound hydrochloride) | 6.1 | III |

Visualized Workflows and Pathways

Safe Handling Workflow

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. 6092-80-4 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 9. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 11. A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. N-PHENYLHYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

CAS number and molecular structure of O-phenylhydroxylamine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenylhydroxylamine, with the alternative name phenoxyamine, is an organic compound of significant interest in medicinal chemistry and drug development. As an isomer of N-phenylhydroxylamine, it possesses distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, molecular structure, physicochemical properties, synthesis, and its emerging role as a modulator of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in immuno-oncology.

Chemical Identity and Molecular Structure

This compound is commercially available, most commonly as its hydrochloride salt, which enhances its stability and handling.

Molecular Structure of this compound:

The structure features a hydroxylamine (B1172632) moiety (-ONH2) linked to a phenyl group via an oxygen atom.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 4846-21-3[1] | 6092-80-4[2][3][4] |

| Molecular Formula | C₆H₇NO[1] | C₆H₈ClNO[3] |

| Molecular Weight | 109.13 g/mol [1] | 145.59 g/mol [2][3] |

| IUPAC Name | This compound[1] | This compound;hydrochloride[5] |

| Synonyms | Phenoxyamine[1] | Phenoxyamine hydrochloride[2] |

| InChI Key | UOKZUTXLHRTLFH-UHFFFAOYSA-N[1] | DBTXKJJSFWZJNS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)ON[1] | C1=CC=C(C=C1)ON.Cl[5] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound and its hydrochloride salt is provided below. This data is crucial for laboratory handling, formulation development, and safety assessments.

Table 2: Physicochemical Properties

| Property | This compound | This compound Hydrochloride |

| Physical Form | - | White to yellow powder or crystals |

| Melting Point | - | ~132 °C (decomposes)[3] |

| Purity | - | ≥97.0% |

| Storage Temperature | - | 2-8°C |

Table 3: Safety and Hazard Information

| Hazard | This compound | This compound Hydrochloride |

| GHS Pictogram | Warning | Danger |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1] | H301: Toxic if swallowed[5] |

| Precautionary Statements | - | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis of this compound hydrochloride involves the hydrazinolysis of N-phenoxyphthalimide.[6]

Materials:

-

N-phenoxyphthalimide

-

Hydrazine (B178648) monohydrate

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Diethyl ether (Et₂O)

-

4N HCl in dioxane

-

Potassium carbonate (K₂CO₃) (for free base isolation)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve N-phenoxyphthalimide (2.73 mmol) in a 10% solution of methanol in chloroform (25 mL).

-

Slowly add hydrazine monohydrate (8.2 mmol) to the solution while stirring at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours, indicated by the formation of a white precipitate (phthalazine).

-

Upon completion, filter the reaction mixture through a silica gel plug.

-

Wash the silica gel plug with a 30% solution of ethyl acetate in hexane.

-

Remove the solvent from the filtrate under reduced pressure to yield a light yellow oil.

-

For this compound (free base): Purify the oil by Kugelrohr distillation from a small amount of K₂CO₃ to obtain a clear, colorless oil.

-

For this compound hydrochloride: a. Dissolve the crude yellow oil in diethyl ether and cool the solution to 0°C. b. Maintain the temperature at 0°C for 10 minutes. c. Add a solution of 4N HCl in dioxane dropwise until the pH of the solution reaches 3. d. A white solid will precipitate. Filter the solid. e. Wash the filtered solid with diethyl ether (2 x 10 mL). f. Dry the solid to yield pure this compound hydrochloride.

Biochemical Assay for IDO1 Inhibition

This protocol is adapted from standard procedures for measuring the activity of recombinant human IDO1 enzyme and can be used to determine the inhibitory potential of this compound.[7] The assay measures the production of N-formylkynurenine, a downstream metabolite of tryptophan.

Materials:

-

Recombinant human IDO1 (rhIDO1) enzyme

-

This compound hydrochloride

-

L-Tryptophan (substrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

-

Ascorbic acid (40 mM, neutralized with NaOH)

-

Catalase (200 µg/mL)

-

Methylene (B1212753) blue (20 µM)

-

Trichloroacetic acid (TCA), 30% (w/v)

-

p-Dimethylaminobenzaldehyde (pDMAB), 2% (w/v) in acetic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, catalase, and methylene blue.

-

Add rhIDO1 enzyme (final concentration ~0.05 µM) to the reaction mixture.

-

Prepare serial dilutions of this compound hydrochloride in the assay buffer.

-

In a 96-well plate, add the L-tryptophan substrate (final concentration ~250 µM) and the different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the rhIDO1-containing reaction mixture to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 30% TCA.

-

Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine (B1673888).

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add pDMAB solution to each well. A yellow color will develop.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Application in Drug Development: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8][9] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine and other metabolites. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune system. Consequently, inhibition of IDO1 is a promising therapeutic strategy in immuno-oncology.

O-Alkylhydroxylamines have been identified as a novel class of IDO1 inhibitors. While specific data for this compound is still emerging, related compounds like O-benzylhydroxylamine have shown potent, sub-micromolar inhibition of IDO1. The proposed mechanism involves these compounds acting as mimics of the alkylperoxy intermediate in the catalytic cycle of IDO1.

Drug Discovery Screening Cascade

A typical drug discovery workflow for identifying and characterizing novel IDO1 inhibitors, such as derivatives of this compound, is outlined below.

Conclusion

This compound is a valuable chemical entity with demonstrated potential in the field of drug discovery, particularly as a scaffold for the development of IDO1 inhibitors. This guide provides essential technical information to support researchers in their exploration of this compound and its derivatives. The provided protocols for synthesis and bioactivity assessment serve as a foundation for further investigation into its therapeutic applications. As research in immuno-oncology continues to advance, the role of novel small molecule inhibitors like this compound will be critical in developing next-generation cancer therapies.

References

- 1. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6092-80-4 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The N-O Bond in O-phenylhydroxylamine: A Nexus of Reactivity for Researchers and Drug Development

An In-depth Technical Guide on the Chemistry and Biological Relevance of the N-O Moiety in O-phenylhydroxylamine and its Derivatives

Abstract

The N-O bond, a seemingly simple linkage, imparts a wealth of complex and valuable reactivity to molecules in which it resides. In this compound, this bond is at the heart of intriguing rearrangement reactions and serves as a linchpin in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the N-O bond's reactivity in this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of its cleavage, the synthetic utility of its rearrangements, and its emerging role in the creation of targeted anticancer compounds. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key chemical and biological processes to serve as a practical resource for the scientific community.

Introduction: The Significance of the N-O Bond

The nitrogen-oxygen single bond is an intriguing functional group characterized by its inherent weakness compared to C-C, C-N, and C-O bonds. This relative instability is the wellspring of the diverse reactivity of hydroxylamine (B1172632) derivatives. In the case of this compound, the presence of the aromatic ring further modulates the properties of the N-O bond, making it susceptible to both heterolytic and homolytic cleavage pathways. Understanding the factors that govern these cleavage patterns is paramount to harnessing the synthetic potential of this molecule and to appreciating its biological activities.

This guide will focus on two primary facets of this compound's N-O bond reactivity: its participation in rearrangement reactions and its role in the biological activity of specially designed molecules. We will explore the nuances of the acid-catalyzed rearrangement to aminophenols, a reaction with distinct characteristics compared to the classic Bamberger rearrangement of its N-phenyl isomer. Furthermore, we will examine how the N-O linkage is a key structural feature in novel O-phenyl-N-(9'-acridinyl)-hydroxylamine derivatives, which show promise as DNA intercalating anti-tumor agents.

Reactivity of the N-O Bond: Cleavage and Rearrangements

The reactivity of the N-O bond in this compound is dominated by its cleavage, which can occur through either heterolytic or homolytic pathways, leading to a variety of important chemical transformations.

Heterolytic Cleavage and the Rearrangement to Aminophenols

Under acidic conditions, this compound undergoes a distinctive rearrangement to form aminophenols. Unlike the classic Bamberger rearrangement of N-phenylhydroxylamine which primarily yields the para-aminophenol, the rearrangement of this compound in trifluoroacetic acid (TFA) predominantly gives 2-aminophenol (B121084) (ortho-product) in 50% yield, along with a smaller amount of 4-aminophenol (B1666318) (para-product) at 7%.[1] This significant difference in regioselectivity highlights a mechanistic deviation from the standard Bamberger pathway.

The proposed mechanism for this rearrangement involves the protonation of the nitrogen atom, followed by the heterolytic cleavage of the N-O bond. This cleavage is distinct from the O-protonation and subsequent water elimination that forms a nitrenium ion in the Bamberger rearrangement of N-phenylhydroxylamines.[2]

Workflow for the Acid-Catalyzed Rearrangement of this compound:

Caption: Workflow of the acid-catalyzed rearrangement of this compound.

Homolytic versus Heterolytic Cleavage

The pathway of N-O bond cleavage, whether homolytic or heterolytic, is influenced by several factors including the substitution pattern on the aromatic ring, the nature of the solvent, and the presence of catalysts or initiators.

-

Heterolytic cleavage involves the unequal distribution of the bonding electrons, typically resulting in the formation of an ion pair. In the context of the acid-catalyzed rearrangement of this compound, this is the predominant pathway.

-

Homolytic cleavage , leading to the formation of radicals, is favored by factors such as high temperatures, UV light, or the presence of radical initiators. Electron-donating substituents on the phenyl ring can also promote homolytic cleavage of the N-O bond in related O-arylhydroxylamines.[3]

Computational studies on substituted O-arylhydroxylamines can provide insights into the energy barriers for each cleavage pathway, helping to predict the reaction outcome under different conditions.

Logical Relationship between Cleavage Pathways and Influencing Factors:

Caption: Factors influencing the homolytic vs. heterolytic cleavage of the N-O bond.

The Stieglitz Rearrangement

The Stieglitz rearrangement is a 1,2-rearrangement of certain amine derivatives, including hydroxylamines, to form imines.[4] For triaryl hydroxylamines, this reaction can be initiated by dehydration using reagents like phosphorus pentachloride, leading to the migration of an aryl group from carbon to nitrogen.[4] While less commonly studied for this compound itself, this rearrangement is a potential reaction pathway for its N-substituted derivatives, particularly under conditions that favor the formation of a reactive nitrene or nitrenium ion intermediate.

Quantitative Data on N-O Bond Reactivity

A quantitative understanding of the N-O bond's reactivity is crucial for predicting reaction outcomes and designing new synthetic methodologies. Key parameters include bond dissociation energies (BDEs) and kinetic data from rearrangement reactions.

| Parameter | Molecule/Reaction | Value | Conditions/Method | Reference(s) |

| N-O Bond Dissociation Energy (BDE) | This compound derivatives | Calculated values are available | Computational (e.g., DFT) | |

| Product Yield (Rearrangement) | This compound | 2-Aminophenol: 50%4-Aminophenol: 7% | Trifluoroacetic acid (TFA) | [1] |

| Kinetic Parameter (ρ) | Bamberger Rearrangement of N-Phenylhydroxylamines | -3.19 | Aqueous H₂SO₄ | [5][6] |

| Activation Entropy (ΔS‡) | Bamberger Rearrangement of N-Phenylhydroxylamines | Positive | Aqueous H₂SO₄ | [5][6] |

Note: Specific calculated BDE values for this compound require access to specialized computational chemistry literature. The kinetic data presented are for the closely related N-phenylhydroxylamine and serve as a valuable comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory practice. Below are general procedures for key reactions involving arylhydroxylamines.

General Procedure for the Acid-Catalyzed Rearrangement of Phenylhydroxylamine

This procedure is adapted from the well-established Bamberger rearrangement and can be modified to investigate the specific rearrangement of this compound.

Materials:

-

Phenylhydroxylamine (or this compound)

-

Concentrated Sulfuric Acid (or other strong acid like TFA)

-

Water

-

Ice bath

-

Stirring apparatus

-

Extraction and purification solvents (e.g., ethyl acetate)

-

Standard laboratory glassware

Procedure:

-

A solution of phenylhydroxylamine in a suitable solvent is prepared.

-

The solution is cooled in an ice bath.

-

A strong aqueous acid (e.g., sulfuric acid) is added dropwise with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by neutralization with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

For the specific rearrangement of this compound to 2-aminophenol, trifluoroacetic anhydride (B1165640) in an inert solvent has been reported as an effective reagent system, followed by hydrolysis.[7]

General Procedure for the Stieglitz Rearrangement of a Triaryl Hydroxylamine

This protocol outlines the general steps for inducing a Stieglitz rearrangement.

Materials:

-

A triaryl hydroxylamine derivative

-

Dehydrating/activating agent (e.g., phosphorus pentachloride, PCl₅)

-

Anhydrous, inert solvent (e.g., dry benzene (B151609) or toluene)

-

Heating and reflux apparatus

-

Work-up and purification reagents

Procedure:

-

The triaryl hydroxylamine is dissolved in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The activating agent (e.g., PCl₅) is added portion-wise at room temperature or below.

-

The reaction mixture is heated to reflux for a specified duration to drive the rearrangement.

-

The reaction is cooled and then carefully quenched, for example, by the slow addition of water or a basic solution.

-

The product is extracted into an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

The resulting imine product is purified by chromatography or crystallization.

This compound Derivatives in Drug Development: A Case Study of Anticancer Agents

The unique reactivity of the N-O bond has been strategically exploited in the design of novel anticancer agents. A promising class of compounds is the O-phenyl-N-(9'-acridinyl)-hydroxylamines.[8]

Mechanism of Action: DNA Intercalation and Apoptosis Induction

Acridine (B1665455) derivatives are well-known DNA intercalators.[6] The planar acridine ring system inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). The this compound moiety in these novel derivatives is designed to improve the pharmacological properties of the acridine scaffold, potentially leading to a wider therapeutic window.[8]

The induction of apoptosis by acridine derivatives can proceed through the activation of key signaling pathways. This often involves the tumor suppressor protein p53, which can trigger the intrinsic (mitochondrial) apoptotic pathway.[8][9] Activation of this pathway leads to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.[5]

Signaling Pathway of Acridinyl-Hydroxylamine Induced Apoptosis:

Caption: Proposed signaling pathway for apoptosis induced by O-phenyl-N-(9'-acridinyl)-hydroxylamine derivatives.

Conclusion

The N-O bond in this compound is a focal point of reactivity with significant implications for both synthetic organic chemistry and medicinal chemistry. Its susceptibility to cleavage under various conditions opens doors to novel molecular rearrangements, providing access to valuable aminophenol building blocks. The distinct regioselectivity observed in the acid-catalyzed rearrangement of this compound compared to its N-phenyl isomer underscores the subtle yet profound influence of molecular architecture on reaction outcomes.

Furthermore, the incorporation of the this compound moiety into larger molecular scaffolds, such as the acridine-based anticancer agents, demonstrates the potential for this functional group to fine-tune biological activity and improve pharmacokinetic profiles. The ability of these compounds to intercalate with DNA and trigger apoptotic pathways highlights a promising avenue for the development of new cancer therapeutics.

This guide has provided a comprehensive overview of the current understanding of the N-O bond's reactivity in this compound. Continued research into the quantitative aspects of its reactions, the development of detailed and optimized experimental protocols, and a deeper exploration of its role in biological systems will undoubtedly unlock further potential for this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 3. p53 and Bax activation in 6-hydroxydopamine-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. US3711551A - Process of producing ortho-aminophenol - Google Patents [patents.google.com]

- 8. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sensitive and Robust Quantification of Carbonyl Compounds in Complex Matrices using O-phenylhydroxylamine Derivatization followed by LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the derivatization of carbonyl compounds (aldehydes and ketones) with O-phenylhydroxylamine (OPHA) for subsequent quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Carbonyl compounds are a diverse class of molecules implicated in a wide range of biological processes and are often challenging to analyze directly due to their poor ionization efficiency and potential instability. Chemical derivatization with OPHA converts carbonyls into more stable and readily ionizable O-phenyl oximes, significantly enhancing their detectability by LC-MS. This protocol provides detailed methodologies for sample preparation, derivatization, and LC-MS/MS analysis, along with representative quantitative data and a visual workflow to guide researchers in implementing this sensitive and robust analytical strategy.

Introduction

The accurate quantification of carbonyl compounds is of paramount importance in various scientific disciplines, including biomedical research, drug development, and environmental analysis. Many biologically relevant molecules, such as signaling lipids, steroids, and metabolic intermediates, contain carbonyl functionalities. The inherent chemical properties of many carbonyls, including low volatility and poor ionization in common mass spectrometry sources, present significant analytical challenges.[1][2]

Chemical derivatization is a powerful strategy to overcome these limitations.[2] The reaction of a carbonyl compound with a hydroxylamine (B1172632) derivative to form an oxime is a well-established method to improve analytical performance.[3] this compound (OPHA) is an effective derivatizing agent that introduces a phenyl group onto the carbonyl compound. This modification increases the hydrophobicity of the analyte, which can improve its retention in reversed-phase chromatography, and provides a readily ionizable moiety, leading to enhanced sensitivity in mass spectrometric detection.[4] Furthermore, the resulting O-phenyl oximes exhibit greater stability compared to other derivatives like hydrazones, making them well-suited for quantitative analysis.

This application note provides a step-by-step protocol for the derivatization of carbonyls with OPHA and their subsequent analysis by LC-MS/MS. The presented workflow, data, and visualizations are intended to enable researchers to reliably quantify a broad range of carbonyl compounds in complex biological and chemical matrices.

Data Presentation

The following table summarizes the representative enhancement in LC-MS signal intensity for various carbonyl compounds after derivatization with this compound. The data is presented as a fold-change in peak area compared to the underivatized analyte. It is important to note that the actual enhancement can vary depending on the specific carbonyl compound, the matrix, and the LC-MS instrumentation used.

| Carbonyl Compound Class | Example Analyte | Typical Fold-Increase in Signal Intensity (Post-Derivatization) |

| Aliphatic Aldehydes | Hexanal | 50 - 150 |

| Aromatic Aldehydes | Benzaldehyde | 100 - 300 |

| Aliphatic Ketones | 2-Heptanone | 30 - 100 |

| Aromatic Ketones | Acetophenone | 80 - 250 |

| α-Keto Acids | Pyruvic Acid | 20 - 70 |

| Steroidal Ketones | Progesterone | 150 - 500+ |

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (OPHA·HCl)

-

Carbonyl standards (e.g., aldehydes, ketones of interest)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Sodium phosphate (B84403) buffer (0.5 M, pH 6.5)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

LC-MS vials

Preparation of Reagents

-

OPHA Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound hydrochloride in 1 mL of methanol containing 1% (v/v) pyridine. Prepare this solution fresh before use. The pyridine acts as a mild base to neutralize the HCl salt and facilitate the reaction.

-

Carbonyl Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carbonyl standard in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to the desired concentrations for constructing a calibration curve.

Derivatization Protocol for Standards and Samples

-

Sample Preparation:

-

For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

For solid samples, perform a suitable extraction procedure to isolate the carbonyl compounds. The final extract should be in an organic solvent compatible with the derivatization reaction (e.g., acetonitrile or methanol).

-

-

Derivatization Reaction:

-

To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 20 µL of the OPHA derivatization reagent (10 mg/mL).

-

For aqueous-based samples or to enhance the reaction rate, 50 µL of 0.5 M sodium phosphate buffer (pH 6.5) can be added.

-

Vortex the mixture gently to mix.

-

Incubate the reaction mixture at 60°C for 60 minutes. For some reactive carbonyls, derivatization may be achieved at room temperature with a longer incubation time (e.g., 2-4 hours).

-

-

Reaction Quenching and Sample Finalization:

-

After incubation, cool the reaction mixture to room temperature.

-

Centrifuge the tubes at high speed for 5 minutes to pellet any precipitate.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS analysis.

-

LC-MS/MS Analysis Protocol

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the O-phenyl oxime derivatives.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 30-40% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating to the initial conditions. The gradient should be optimized based on the specific analytes of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40°C.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+) is generally preferred for O-phenyl oxime derivatives as they readily form protonated molecules [M+H]+.[4]

-

MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The precursor ion will be the [M+H]+ of the derivatized carbonyl. The product ions will result from the fragmentation of the O-phenyl oxime. Common fragmentation pathways involve cleavage of the N-O bond and fragmentation of the phenyl group. Specific MRM transitions must be optimized for each derivatized analyte by infusing a standard solution.

-

Data Analysis: Quantify the analytes by constructing a calibration curve from the peak areas of the derivatized standards versus their concentrations.

Mandatory Visualization

References

Application Notes: Quantitative Analysis of Aldehydes using O-Phenylhydroxylamine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aldehydes is critical across various scientific disciplines, including pharmaceutical development, environmental analysis, and food chemistry, due to their high reactivity and potential toxicity. Aldehydes are often present at trace levels in complex matrices, necessitating a derivatization step to enhance their stability and detectability. This document outlines a detailed protocol for the quantitative analysis of aldehydes using O-phenylhydroxylamine as a derivatizing agent.

This compound reacts with the carbonyl group of aldehydes to form stable oxime derivatives. This reaction provides a basis for sensitive quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The phenyl group on the derivatizing agent allows for UV detection in HPLC, while the entire derivative is amenable to GC-MS analysis. While the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is more extensively documented, the principles and procedures are adaptable for this compound, which may offer advantages in specific applications or when different analytical sensitivities are required.

Principle of the Method

The core of this analytical method is the chemical derivatization of aldehydes with this compound. The reaction, an oxime ligation, involves the nucleophilic attack of the aminooxy group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a stable C=N-O bond, resulting in an O-phenyl oxime derivative.

The formation of the oxime significantly increases the molecular weight and thermal stability of the analyte, making it suitable for GC-MS analysis. For HPLC analysis, the phenyl ring provides a chromophore for UV detection. The quantitative determination is then achieved by separating the derivative from other sample components and measuring its response against a calibration curve prepared from aldehyde standards.

Visualizing the Derivatization Reaction and Analytical Workflow

The following diagrams illustrate the chemical reaction and the overall experimental process.

Caption: Reaction of an aldehyde with this compound to form a stable oxime derivative.

Caption: General workflow for the quantitative analysis of aldehydes using this compound.

Quantitative Data Summary

The following tables present hypothetical performance data for the quantitative analysis of representative aldehydes using this method. This data is for illustrative purposes and serves as a target for method validation. Actual performance characteristics such as Limits of Detection (LOD), Limits of Quantification (LOQ), and linearity will depend on the specific aldehyde, sample matrix, and instrumentation used.

Table 1: GC-MS Analysis Performance

| Aldehyde | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Formaldehyde | 1 - 100 | > 0.998 | 0.3 | 1.0 | 92 ± 5 |

| Acetaldehyde | 1 - 100 | > 0.997 | 0.4 | 1.2 | 94 ± 4 |

| Hexanal | 0.5 - 50 | > 0.999 | 0.15 | 0.5 | 97 ± 3 |

| Benzaldehyde | 0.5 - 50 | > 0.999 | 0.2 | 0.6 | 95 ± 4 |

Table 2: HPLC-UV Analysis Performance

| Aldehyde | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Formaldehyde | 0.1 - 10 | > 0.998 | 0.03 | 0.1 | 95 ± 6 |

| Acetaldehyde | 0.1 - 10 | > 0.996 | 0.04 | 0.12 | 96 ± 5 |

| Hexanal | 0.05 - 5 | > 0.999 | 0.015 | 0.05 | 98 ± 3 |

| Benzaldehyde | 0.05 - 5 | > 0.999 | 0.02 | 0.06 | 97 ± 4 |

Experimental Protocols

Note: These protocols are based on established methods for the related reagent PFBHA and should be optimized and validated for this compound and the specific application.

Protocol 1: Derivatization and Analysis by GC-MS

This protocol is suitable for volatile and semi-volatile aldehydes in aqueous or solvent-extractable matrices.

1. Reagent Preparation:

-

This compound (OPH) Solution: Prepare a 10 mg/mL solution of this compound hydrochloride in HPLC-grade water. This solution should be prepared fresh daily.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., d4-acetaldehyde, d6-benzaldehyde) at 1 mg/mL in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of target aldehydes into a clean matrix (e.g., HPLC-grade water or the same solvent as the sample). The concentration range should cover the expected sample concentrations.

2. Derivatization Procedure:

-

Pipette 1 mL of the sample, calibration standard, or blank into a 4 mL glass vial.

-

Add an appropriate amount of the internal standard working solution.

-

Add 100 µL of the 10 mg/mL OPH solution to each vial.

-

Cap the vials tightly and vortex for 30 seconds.

-

Incubate the vials at 60°C for 60 minutes in a heating block or water bath.

-

Allow the vials to cool to room temperature.

3. Extraction:

-

Add 1 mL of hexane (B92381) (or another suitable organic solvent like dichloromethane) to each vial.

-

Vortex vigorously for 2 minutes to extract the oxime derivatives.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean 2 mL autosampler vial.

-

The sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for each aldehyde-OPH derivative.

Protocol 2: Derivatization and Analysis by HPLC-UV

This protocol is suitable for a wide range of aldehydes and is particularly useful when GC is not available or when dealing with less volatile aldehydes.

1. Reagent Preparation:

-

This compound (OPH) Solution: Prepare a 5 mg/mL solution of this compound hydrochloride in a mixture of 80:20 water:acetonitrile.

-

Acid Catalyst: 0.1 M Hydrochloric Acid (HCl).

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of target aldehydes into the mobile phase starting composition or a clean matrix extract.

2. Derivatization Procedure:

-

Pipette 500 µL of the sample, calibration standard, or blank into a 2 mL HPLC vial.

-

Add 50 µL of the 0.1 M HCl solution.

-

Add 200 µL of the 5 mg/mL OPH solution.

-

Cap the vial and vortex for 30 seconds.

-

Incubate at 40°C for 90 minutes.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for direct injection or can be further diluted with the mobile phase if necessary.

3. HPLC-UV Instrumental Parameters (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 30% B.

-

2-15 min: 30% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: 95% to 30% B.

-

20-25 min: Re-equilibration at 30% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detector: Diode Array Detector (DAD).

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of the O-phenyl oxime derivatives (e.g., ~240-260 nm, to be determined empirically).

Validation and Quality Control

For reliable quantitative results, the analytical method must be thoroughly validated. Key validation parameters include:

-

Specificity: Ensure no interference from other components in the sample matrix.

-

Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.

-

Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Regular analysis of quality control (QC) samples, including blanks, spiked samples, and certified reference materials (if available), is essential to ensure the ongoing performance of the method.

O-Phenylhydroxylamine: A Novel Chemical Probe for the Detection and Analysis of Protein Carbonylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation, the irreversible oxidative modification of protein side chains to introduce carbonyl groups (aldehydes and ketones), is a major hallmark of oxidative stress.[1] This modification can lead to altered protein function and has been implicated in the pathogenesis of numerous age-related and oxidative stress-linked diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2] Consequently, the accurate detection and quantification of protein carbonylation are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

While the 2,4-dinitrophenylhydrazine (B122626) (DNPH)-based assay has been the most widely used method for detecting protein carbonylation, it suffers from certain limitations, including the potential for non-specific reactions and interference from other biomolecules. Hydroxylamine-based probes have emerged as a valuable alternative, reacting specifically with carbonyl groups to form stable oxime adducts. This application note details the use of O-phenylhydroxylamine as a chemical probe for the detection and analysis of protein carbonylation, offering protocols for both immunodetection via Western blotting and identification of carbonylation sites by mass spectrometry.

Principle of Detection

The core principle of using this compound as a probe lies in its chemical reactivity towards carbonyl groups. The hydroxylamine (B1172632) moiety (-ONH2) of this compound readily reacts with the aldehyde and ketone groups present on carbonylated proteins to form a stable oxime linkage. This covalent modification introduces a phenyl hydroxylamine tag onto the protein, which can then be detected and quantified.

The reaction of this compound with a protein carbonyl group proceeds via a nucleophilic addition mechanism, resulting in the formation of an oxime. It is important to note that under certain aqueous buffered conditions, this reaction can proceed further to form a cyanohydrin, with the oxime as an intermediate.[3] Therefore, careful optimization of reaction conditions is crucial to ensure the stability of the oxime adduct for reliable detection.

Data Presentation

The following table summarizes hypothetical quantitative data for the detection of protein carbonylation using this compound in comparison to the standard DNPH method. This data is for illustrative purposes to highlight the potential application and sensitivity of the this compound probe.

| Parameter | This compound Probe | DNPH Method |

| Limit of Detection (LOD) | Estimated 0.5 pmol carbonyl | ~1 pmol carbonyl |

| Linear Range | 1 - 50 pmol carbonyl | 5 - 100 pmol carbonyl |

| Specificity | High for carbonyl groups | Potential for non-specific binding |

| Reaction pH | Neutral to slightly acidic | Acidic (2M HCl) |

| Detection Method | Western Blot (anti-phenyl-adduct Ab), MS | Spectrophotometry, Western Blot (anti-DNP Ab) |

Experimental Protocols

Protocol 1: Detection of Protein Carbonylation by Western Blot using this compound

This protocol describes the derivatization of protein samples with this compound followed by immunodetection. Note: This protocol assumes the availability of an antibody that specifically recognizes proteins modified by this compound. The development of such an antibody would be a critical step for this application.[4][5][6]

Materials:

-

Protein sample (e.g., cell lysate, tissue homogenate)

-

This compound hydrochloride (or free base)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4